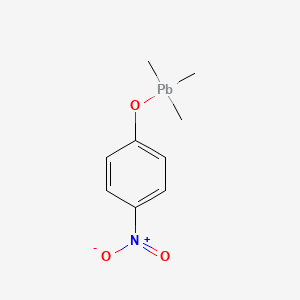
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 2,2,2-trifluoroethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds.
Scientific Research Applications
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical research. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,2-trifluoroethyl) ether: This compound shares the trifluoroethyl group but lacks the tetrafluoropropyl moiety.
Bis(2,2,2-trifluoroethyl) carbonate: Another fluorinated compound with different functional groups.
Bis(2,2,2-trifluoroethyl) phosphite: Similar in structure but with different phosphorus oxidation states.
Uniqueness
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate is unique due to the combination of tetrafluoropropyl and trifluoroethyl groups, which confer distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
79338-99-1 |
|---|---|
Molecular Formula |
C8H8F11O4P |
Molecular Weight |
408.10 g/mol |
IUPAC Name |
bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate |
InChI |
InChI=1S/C8H8F11O4P/c9-4(10)6(13,14)1-21-24(20,23-3-8(17,18)19)22-2-7(15,16)5(11)12/h4-5H,1-3H2 |
InChI Key |
LCGWLJIOHLUZNK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OP(=O)(OCC(C(F)F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


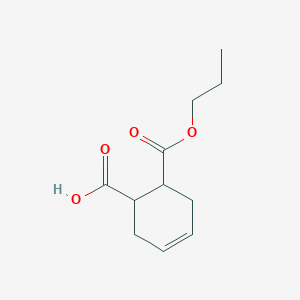

![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)
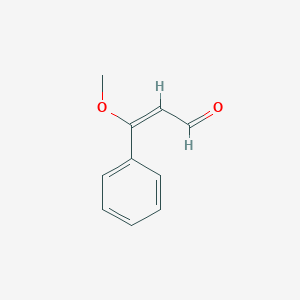
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
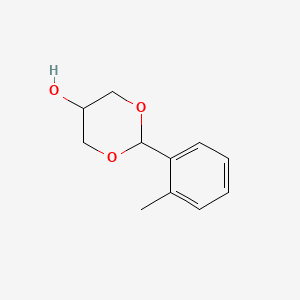
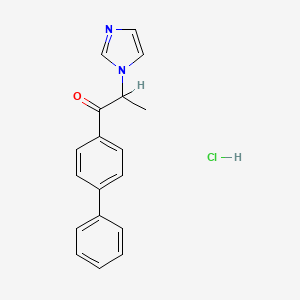
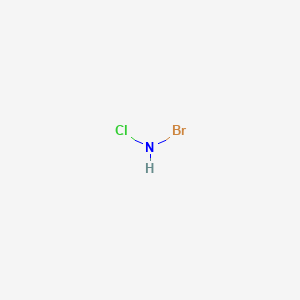
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)


